2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide
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Overview
Description
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide is a synthetic organic compound that features a benzimidazole ring fused to a dimethoxyphenyl group via a propanethioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1H-benzimidazole and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 1H-benzimidazole with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydride (NaH) to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.
Thioamide Formation: The final step involves the reaction of the amine with a thioamide reagent, such as thiourea, under acidic conditions to form 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thioamide group, forming sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Compounds with benzimidazole structures are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound could be investigated for its potential to inhibit cancer cell growth, given the bioactivity of related structures.
Industry
Pharmaceuticals: Potential use as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: Possible applications as a fungicide or pesticide, leveraging its bioactive properties.
Mechanism of Action
The mechanism by which 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-phenylpropanethioamide: Lacks the methoxy groups, which may affect its solubility and bioactivity.
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)propanethioamide: Contains hydroxyl groups instead of methoxy groups, potentially increasing its reactivity and hydrogen bonding capacity.
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide imparts unique electronic properties, potentially enhancing its interaction with biological targets or catalytic activity in chemical reactions. The methoxy groups can also influence the compound’s solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-8-7-11(10-16(15)23-2)9-12(17(19)24)18-20-13-5-3-4-6-14(13)21-18/h3-8,10,12H,9H2,1-2H3,(H2,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUIEDMQVAJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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